3-(4-Methoxyphenyl)-2-phenylprop-2-enoic acid
Overview
Description
3-(4-Methoxyphenyl)-2-phenylprop-2-enoic acid is an organic compound with the molecular formula C16H14O3. It is a derivative of cinnamic acid, featuring a methoxy group on the para position of the phenyl ring and a phenyl group on the alpha position of the prop-2-enoic acid chain. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 3-(4-Methoxyphenyl)-2-phenylprop-2-enoic acid involves the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of 4-methoxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an ethanol or methanol solvent under reflux conditions. The resulting product is then acidified to yield the desired compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions as in laboratory synthesis. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The purification of the product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2-phenylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
3-(4-Methoxyphenyl)-2-phenylprop-2-enoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-2-phenylprop-2-enoic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, modulating biochemical pathways involved in inflammation, oxidative stress, and cell proliferation. Its methoxy and phenyl groups contribute to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: The parent compound of 3-(4-Methoxyphenyl)-2-phenylprop-2-enoic acid, lacking the methoxy and phenyl substitutions.
4-Methoxycinnamic Acid: Similar structure but without the phenyl group on the alpha position.
2-Phenylprop-2-enoic Acid: Lacks the methoxy group on the phenyl ring.
Uniqueness
This compound is unique due to the presence of both methoxy and phenyl groups, which enhance its chemical reactivity and biological activity
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-phenylprop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-19-14-9-7-12(8-10-14)11-15(16(17)18)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUQYXSTNXLJIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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